In Vitro Transfection Efficiency: LNP Lipid-4 (XH-04) Achieves >10-Fold Higher Protein Expression than MC3 Benchmark in BHK Cells
In a direct head-to-head comparison reported in patent CN113993839A, LNP Lipid-4 (XH-04) demonstrated protein expression levels exceeding those of the industry benchmark DLin-MC3-DMA (MC3) by more than 10-fold in BHK cells [1]. This differential was observed when both lipids were formulated into equivalent LNP compositions encapsulating an mRNA payload encoding a reporter protein, under identical in vitro transfection conditions .
| Evidence Dimension | Protein expression (reporter mRNA transfection) |
|---|---|
| Target Compound Data | >10-fold higher than MC3 |
| Comparator Or Baseline | DLin-MC3-DMA (MC3), set as baseline reference |
| Quantified Difference | >10-fold increase in protein expression |
| Conditions | BHK cells; LNP formulation with mRNA reporter payload; in vitro transfection assay per CN113993839A |
Why This Matters
This >10-fold differential provides a quantifiable basis for selecting LNP Lipid-4 over MC3 in applications where maximizing protein output per delivered mRNA dose is critical, potentially reducing required mRNA quantities and associated costs.
- [1] Wang Z et al. CN113993839A: Ionizable Lipid Molecule, Preparation Method Therefor, and Application Thereof in Preparation of Lipid Nanoparticles. Chinese Patent Application. Filed September 22, 2021; Published January 28, 2022. View Source
